molecular formula C12H15N3O B15210051 5-(5-ethyl-2-methoxyphenyl)-1H-pyrazol-3-amine

5-(5-ethyl-2-methoxyphenyl)-1H-pyrazol-3-amine

Cat. No.: B15210051
M. Wt: 217.27 g/mol
InChI Key: YCYIDNQOVDYLLE-UHFFFAOYSA-N
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Description

5-(5-ethyl-2-methoxyphenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. This specific compound features an ethyl and methoxy group attached to the phenyl ring, which is further connected to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-ethyl-2-methoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 5-ethyl-2-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(5-ethyl-2-methoxyphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

5-(5-ethyl-2-methoxyphenyl)-1H-pyrazol-3-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5-ethyl-2-methoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenol: A compound with a similar methoxy group but different overall structure.

    1-(5-ethyl-2-methoxyphenyl)-3-methyl-1-butanone: Another compound with a similar phenyl ring substitution pattern.

Uniqueness

5-(5-ethyl-2-methoxyphenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

5-(5-ethyl-2-methoxyphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C12H15N3O/c1-3-8-4-5-11(16-2)9(6-8)10-7-12(13)15-14-10/h4-7H,3H2,1-2H3,(H3,13,14,15)

InChI Key

YCYIDNQOVDYLLE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC)C2=CC(=NN2)N

Origin of Product

United States

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